molecular formula C8H7NO B7767037 4-Methoxybenzonitrile CAS No. 68271-93-2

4-Methoxybenzonitrile

Cat. No. B7767037
CAS RN: 68271-93-2
M. Wt: 133.15 g/mol
InChI Key: XDJAAZYHCCRJOK-UHFFFAOYSA-N
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Description

4-Methoxybenzonitrile is a chemical compound with the molecular formula C8H7NO . It is also known by other names such as p-Anisonitrile, p-Anisylnitrile, p-Cyanoanisole, p-Methoxybenzonitrile, p-Methoxyphenyl cyanide, 4-Cyanoanisole, Anisonitrile, and 4-Methoxybenzonitril . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzonitrile consists of a benzene ring substituted with a methoxy group (OCH3) and a nitrile group (CN). The average molecular mass is 133.147 Da .


Physical And Chemical Properties Analysis

4-Methoxybenzonitrile is a solid substance . It has a molecular weight of 133.1473 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Hydrogen-Bonded Complexes Study : 4-Methoxybenzonitrile forms hydrogen-bonded complexes with various OH proton donors, explored through IR absorption spectra, phosphorescence, and 15N NMR spectra (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

  • Tyrosinase Inhibition : It acts as a mushroom tyrosinase inhibitor, suggesting potential applications in dermatology or cosmetic products (Nihei & Kubo, 2019).

  • Dye-Sensitized Solar Cells : The compound's utility in dye-sensitized solar cells was explored, demonstrating its role in photoinduced electron transfer processes (Prakasam, Sakthi, & Anbarasan, 2013).

  • Vibrational and Electronic Spectra : Its vibrational and electronic spectra were analyzed, contributing to our understanding of its molecular structure and thermodynamic functions (Goel & Agarwal, 1982).

  • Polymer Synthesis : 4-Methoxybenzonitrile has been used in the synthesis of random copolymers with various pendant functional groups (Cai & Litt, 1996).

  • Catalysis in Organic Reactions : The compound played a role in catalytic reactions involving the reduction of 4-methoxybenzenediazonium ion (Hanson, Taylor, Walton, & Timms, 2007).

  • Synthesis of Nitriles : It was used in the dehydration of aldoximes over H-zeolites, a method important for the synthesis of nitriles (Thomas, Prathapan, & Sugunan, 2007).

  • Anti-tumor Activities : 4-Methoxybenzonitrile derivatives were studied for their anti-tumor activities, highlighting its potential in pharmaceutical research (Li, 2015).

  • Natural Product Research : In natural product research, 4-Methoxybenzonitrile derivatives were identified in Naravelia zeylanica, a plant species (Jaroszewski et al., 2005).

Safety and Hazards

4-Methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought immediately .

properties

IUPAC Name

4-methoxybenzonitrile
Source PubChem
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InChI

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDJAAZYHCCRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID0052596
Record name 4-Anisonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzonitrile
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Vapor Pressure

0.06 [mmHg]
Record name 4-Methoxybenzonitrile
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Product Name

4-Methoxybenzonitrile

CAS RN

874-90-8, 68271-93-2
Record name 4-Methoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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